5-(Benzyloxy)-2-fluoro-4-iodopyridine 5-(Benzyloxy)-2-fluoro-4-iodopyridine
Brand Name: Vulcanchem
CAS No.: 2056110-41-7
VCID: VC11679638
InChI: InChI=1S/C12H9FINO/c13-12-6-10(14)11(7-15-12)16-8-9-4-2-1-3-5-9/h1-7H,8H2
SMILES: C1=CC=C(C=C1)COC2=CN=C(C=C2I)F
Molecular Formula: C12H9FINO
Molecular Weight: 329.11 g/mol

5-(Benzyloxy)-2-fluoro-4-iodopyridine

CAS No.: 2056110-41-7

Cat. No.: VC11679638

Molecular Formula: C12H9FINO

Molecular Weight: 329.11 g/mol

* For research use only. Not for human or veterinary use.

5-(Benzyloxy)-2-fluoro-4-iodopyridine - 2056110-41-7

Specification

CAS No. 2056110-41-7
Molecular Formula C12H9FINO
Molecular Weight 329.11 g/mol
IUPAC Name 2-fluoro-4-iodo-5-phenylmethoxypyridine
Standard InChI InChI=1S/C12H9FINO/c13-12-6-10(14)11(7-15-12)16-8-9-4-2-1-3-5-9/h1-7H,8H2
Standard InChI Key KUWHOMQAFCYVPU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CN=C(C=C2I)F
Canonical SMILES C1=CC=C(C=C1)COC2=CN=C(C=C2I)F

Introduction

Physicochemical Properties and Stability

Key physicochemical parameters for 5-(Benzyloxy)-2-fluoro-4-iodopyridine include:

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
DensityNot reported
LogP (Partition Coefficient)Estimated 2.61 (analogous to )
SolubilityLikely soluble in organic solvents (e.g., DMSO, DMF)

The LogP value, extrapolated from structurally similar compounds like 5-(Benzyloxy)-2-bromopyrimidine (LogP 2.61) , suggests moderate lipophilicity, suitable for membrane penetration in biological systems. Stability studies indicate sensitivity to light and moisture due to the iodine substituent, necessitating storage under inert conditions .

Synthetic Routes and Manufacturing

General Synthesis Strategies

The synthesis of 5-(Benzyloxy)-2-fluoro-4-iodopyridine typically involves sequential halogenation and etherification steps:

  • Halogenation: Introduction of fluorine and iodine via electrophilic substitution or metal-halogen exchange.

  • Benzyloxy Group Installation: Nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling using benzyl alcohol derivatives .

A representative procedure involves:

  • Starting with 2-fluoro-4-iodopyridin-5-ol.

  • Reacting with benzyl bromide in the presence of a base (e.g., K2_2CO3_3) in anhydrous DMF at 80°C .

Industrial-Scale Production

Cymitquimica offers the compound in batches up to 500 mg with 97% purity, priced upon inquiry . The discontinued product listing (95% purity) suggests challenges in large-scale synthesis, potentially due to iodine handling or purification difficulties .

Applications in Medicinal Chemistry

Role in Drug Discovery

The compound’s benzyloxy and halogen substituents make it a versatile intermediate:

  • Iodine facilitates cross-coupling reactions (e.g., Suzuki, Stille) for building biaryl structures common in pharmaceuticals .

  • Fluorine enhances metabolic stability and bioavailability, a strategy employed in CNS drugs .

Recent Advancements and Future Directions

Innovations in Synthesis

Recent methodologies from the Journal of Organic Chemistry (2022) describe one-pot syntheses of oxadiazoles using copper(I) iodide and cesium carbonate . Adapting these protocols could streamline the production of 5-(Benzyloxy)-2-fluoro-4-iodopyridine by reducing purification steps .

Emerging Therapeutic Applications

Ongoing studies explore its utility in:

  • Anticancer Agents: Iodine’s radiosensitizing properties may enhance targeted radiotherapy.

  • Antiviral Drugs: Fluorinated pyridines show activity against RNA viruses .

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